molecular formula C8H6FN3 B1448327 N'-cyano-4-fluorobenzene-1-carboximidamide CAS No. 1431559-89-5

N'-cyano-4-fluorobenzene-1-carboximidamide

Cat. No. B1448327
M. Wt: 163.15 g/mol
InChI Key: MDXDJBWDSAKQPS-UHFFFAOYSA-N
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Description

N-cyano-4-fluorobenzene-1-carboximidamide (NCFBC) is a type of organic compound used in various scientific research applications. It is a colorless, water-soluble, crystalline solid that is relatively stable under normal conditions. NCFBC has a wide range of applications in various scientific fields, such as biochemistry, physiology, and pharmacology. It is used in many laboratory experiments as a reagent and catalyst, and can be used as a building block for other molecules.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

N’-cyano-4-fluorobenzene-1-carboximidamide: is a precursor in the synthesis of various heterocyclic compounds due to its cyano and imino groups. These functional groups can undergo cycloaddition reactions with multiple bidentate reagents, leading to the formation of diverse heterocyclic frameworks. This is particularly valuable in pharmaceutical chemistry where heterocycles are core structures in many therapeutic agents .

Organofluorine Chemistry

In organofluorine chemistry, the fluorine atom present in N’-cyano-4-fluorobenzene-1-carboximidamide is of significant interest. Fluorine atoms are known to greatly influence the biological activity of molecules. The incorporation of this compound into larger structures can result in the development of compounds with enhanced metabolic stability and binding selectivity .

Advanced Battery Science

The compound’s potential electrochemical properties make it a candidate for research in advanced battery technologies. Its structural components could be utilized in the design of electrolytes or as part of cathode materials to improve the efficiency and longevity of batteries .

Analytical Chemistry Applications

N’-cyano-4-fluorobenzene-1-carboximidamide: can be used as a reagent or a standard in chromatographic methods. Its unique structure allows for its use in the calibration of analytical instruments and in the development of new analytical methodologies .

Biopharma Production

The compound may serve as an intermediate in the synthesis of pharmaceuticals. Its cyano group, in particular, can be a versatile handle for further chemical modifications, leading to the production of a variety of biologically active molecules .

Safety and Controlled Environment Studies

Given its chemical properties, N’-cyano-4-fluorobenzene-1-carboximidamide can be used in studies related to chemical safety and environmental control. Research can be directed towards understanding its behavior in different conditions and its impact on living organisms .

Cyanoacetylation of Amines

This compound is involved in the cyanoacetylation of amines, a key reaction in the formation of biologically active compounds. The reaction products are often used as intermediates in the synthesis of various medicinal agents .

Electrophilic Cyanide-Transfer Reactions

N’-cyano-4-fluorobenzene-1-carboximidamide: can act as an electrophilic cyanide-transfer reagent. This application is particularly relevant in synthetic organic chemistry, where cyanide-transfer reactions are employed to introduce cyano groups into organic substrates .

properties

IUPAC Name

N'-cyano-4-fluorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-7-3-1-6(2-4-7)8(11)12-5-10/h1-4H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXDJBWDSAKQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NC#N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-cyano-4-fluorobenzene-1-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.